Ketoisophorone

Description

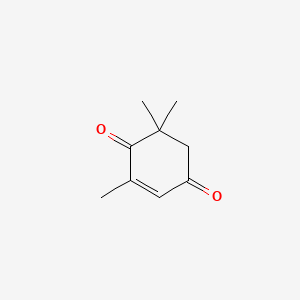

2,6,6-Trimethyl-2-cyclohexene-1,4-dione has been reported in Camellia sinensis, Artemisia judaica, and other organisms with data available.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

2,6,6-trimethylcyclohex-2-ene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6-4-7(10)5-9(2,3)8(6)11/h4H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJXHIDNNLJQDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021685 | |

| Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, White to colourless solid; Woody, musty sweet, aroma | |

| Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,6,6-Trimethylcyclohex-2-ene-1,4-dione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1836/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

92.00 to 94.00 °C. @ 11.00 mm Hg | |

| Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,6,6-Trimethylcyclohex-2-ene-1,4-dione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1836/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1125-21-9 | |

| Record name | Ketoisophorone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketoisophorone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexene-1,4-dione, 2,6,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,6-trimethylcyclohex-2-ene-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6,6-TRIMETHYLCYCLOHEX-2-ENE-1,4-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72WY3KLB5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

21 °C | |

| Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ketoisophorone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketoisophorone (2,6,6-trimethyl-2-cyclohexene-1,4-dione), a key intermediate in the synthesis of various valuable compounds, possesses a unique set of chemical properties owing to its α,β-unsaturated ketone structure. This guide provides a comprehensive overview of the chemical and physical characteristics of Ketoisophorone, detailed experimental protocols for their determination, and a discussion of its reactivity. This document is intended to serve as a technical resource for researchers and professionals involved in chemical synthesis and drug development.

Physicochemical Properties

Ketoisophorone is a pale yellow to yellow liquid or a low-melting solid at room temperature.[1] Its core chemical structure consists of a cyclohexene ring substituted with two methyl groups at position 6, one methyl group at position 2, and carbonyl groups at positions 1 and 4. This structure imparts a distinct reactivity profile, making it a versatile precursor in organic synthesis.

Quantitative Data Summary

The key physicochemical properties of Ketoisophorone are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O₂ | [2] |

| Molecular Weight | 152.19 g/mol | [2] |

| CAS Number | 1125-21-9 | [2] |

| Appearance | Light yellow to yellow liquid or solid | [3] |

| Melting Point | 26-28 °C | [2] |

| Boiling Point | 222 °C at 760 mmHg | [3] |

| Density | ~1.03 g/cm³ | [1] |

| Flash Point | 96.1 °C | [3] |

| Water Solubility | Slightly soluble | [1] |

| Solubility in Organic Solvents | Soluble in DMSO, Chloroform, Ethyl Acetate | [1] |

| logP (Octanol-Water Partition Coefficient) | 0.76 | [3] |

| pKa (α-proton) | Estimated ~19-20 | [4] |

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of Ketoisophorone.

Determination of Water Solubility (Shake-Flask Method - OECD 105)

The water solubility of Ketoisophorone can be determined using the shake-flask method as outlined in the OECD Guideline 105. This method is suitable for compounds with solubilities above 10⁻² g/L.

Methodology:

-

Preparation of the Test Solution: An excess amount of Ketoisophorone is added to a known volume of distilled water in a glass flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) in a mechanical shaker or magnetic stirrer for a sufficient period to reach equilibrium (typically 24-48 hours). Preliminary tests should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, the mixture is allowed to stand to separate the excess solid Ketoisophorone from the aqueous solution. Centrifugation may be used to facilitate this separation.

-

Analysis: A sample of the clear aqueous phase is carefully withdrawn. The concentration of Ketoisophorone in the sample is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: The water solubility is expressed as the mass of Ketoisophorone per volume of water (e.g., in mg/L or g/100 mL).

Determination of pKa (UV-Vis Spectrophotometric Method)

The pKa of the α-protons of Ketoisophorone can be estimated using UV-Vis spectrophotometry. This method is particularly suitable for α,β-unsaturated ketones where the electronic structure, and thus the UV-Vis spectrum, changes upon deprotonation.[5][6]

Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions with known pH values spanning the expected pKa range (for ketones, this is typically in the higher pH range) are prepared.

-

Preparation of Ketoisophorone Solutions: A stock solution of Ketoisophorone is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots of this stock solution are then added to each buffer solution to create a series of solutions with a constant concentration of Ketoisophorone and varying pH.

-

Spectrophotometric Measurement: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range. The wavelengths of maximum absorbance (λmax) for both the protonated (HA) and deprotonated (A⁻) forms of Ketoisophorone are identified.

-

Data Analysis: The absorbance at a wavelength where the two forms have different molar absorptivities is measured for each pH. A plot of absorbance versus pH will yield a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[6] Alternatively, the Henderson-Hasselbalch equation can be applied to the absorbance data to calculate the pKa.[7]

Chemical Reactivity and Synthesis

The presence of both a ketone carbonyl group and an α,β-unsaturated system makes Ketoisophorone a versatile substrate for various organic reactions.

Nucleophilic Addition Reactions

The carbonyl group in Ketoisophorone is susceptible to nucleophilic attack. A classic example is the Grignard reaction.

Reaction with Methylmagnesium Bromide:

Ketoisophorone can react with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), followed by an acidic workup, to yield a tertiary alcohol. The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon.

Caption: Grignard reaction of Ketoisophorone.

Aldol Condensation

The α-protons of the saturated carbon in the Ketoisophorone ring are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in an aldol condensation reaction.

Crossed Aldol Condensation with Benzaldehyde:

In a crossed aldol condensation, the enolate of Ketoisophorone can react with an aldehyde that cannot enolize itself, such as benzaldehyde. This reaction, typically carried out under basic conditions, leads to the formation of a β-hydroxy ketone, which can then dehydrate to form a conjugated enone.[8]

Caption: Aldol condensation of Ketoisophorone.

Synthesis of Ketoisophorone

Ketoisophorone is typically synthesized from isophorone through an oxidation process. One common method involves the oxidation of β-isophorone. A patented method describes the production of 2,6,6-trimethyl-2-cyclohexene-1,4-dione using Cu(II)acetylacetonate as a catalyst.[9]

Experimental Workflow for Synthesis:

Caption: Synthesis workflow for Ketoisophorone.

Conclusion

Ketoisophorone is a valuable chemical intermediate with a rich and versatile chemistry. Its α,β-unsaturated ketone functionality allows for a wide range of chemical transformations, making it a crucial building block in the synthesis of carotenoids, vitamins, and flavor and fragrance compounds. A thorough understanding of its chemical properties and reactivity, as detailed in this guide, is essential for its effective utilization in research and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,6,6-Trimethyl-2-cyclohexene-1,4-dione 98 1125-21-9 [sigmaaldrich.com]

- 3. lookchem.com [lookchem.com]

- 4. chemagine.co.uk [chemagine.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Virtual Labs [mas-iiith.vlabs.ac.in]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. patents.justia.com [patents.justia.com]

An In-Depth Technical Guide to Ketoisophorone: Structure, Properties, and Synthesis

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. Ketoisophorone, a versatile organic compound, serves as a crucial building block in the synthesis of a variety of valuable molecules, including carotenoids and vitamins.[1][2] This guide provides a detailed overview of its structure, nomenclature, physicochemical properties, and a key synthetic protocol.

Nomenclature and Structure

Ketoisophorone is systematically known by its IUPAC name, 2,6,6-trimethylcyclohex-2-ene-1,4-dione .[3] It is also widely recognized by several synonyms, including 4-Oxoisophorone and simply, Ketoisophorone.[1] The compound is registered under the CAS Number 1125-21-9 .[3]

Its molecular formula is C₉H₁₂O₂ , with a corresponding molecular weight of 152.19 g/mol .[3][4] The structure features a cyclohexene ring substituted with two ketone groups and three methyl groups.

References

Spectroscopic Profile of Ketoisophorone: An In-depth Technical Guide

Introduction

Ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione), with the CAS Number 1125-21-9, is a cyclic ketone of significant interest in various fields, including flavor and fragrance chemistry, as well as a key intermediate in the synthesis of carotenoids.[1] Its molecular formula is C₉H₁₂O₂ and it has a molecular weight of 152.19 g/mol .[2] A thorough understanding of its spectral characteristics is essential for its identification, characterization, and quality control in research and industrial applications. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for ketoisophorone, complete with detailed experimental protocols and visual representations of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for ketoisophorone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8 | Singlet | 1H | Vinylic Proton (C=CH) |

| ~2.7 | Singlet | 2H | Methylene Protons (-CH₂-) |

| ~1.9 | Singlet | 3H | Methyl Protons (-CH₃) |

| ~1.2 | Singlet | 6H | Gem-dimethyl Protons (-C(CH₃)₂) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~203 | Carbonyl | C=O |

| ~198 | Carbonyl | C=O |

| ~158 | Vinylic | C =CH |

| ~138 | Vinylic | C=C H |

| ~53 | Quaternary | C (CH₃)₂ |

| ~50 | Methylene | -C H₂- |

| ~28 | Methyl | -C(C H₃)₂ |

| ~16 | Methyl | -C H₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H Stretch (Alkyl) |

| ~1670 | Strong | C=O Stretch (α,β-unsaturated ketone) |

| ~1625 | Medium | C=C Stretch (Alkene) |

| ~1360 | Medium | C-H Bend (Methyl) |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 152 | ~40 | [M]⁺ (Molecular Ion) |

| 137 | ~20 | [M - CH₃]⁺ |

| 110 | ~100 | [M - C₃H₆]⁺ (McLafferty Rearrangement) |

| 82 | ~85 | [C₅H₆O]⁺ |

| 67 | ~30 | [C₅H₇]⁺ |

| 54 | ~45 | [C₄H₆]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of ketoisophorone is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer, such as a Bruker Avance operating at a proton frequency of 400 MHz or higher.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.

-

Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Spectral Width: A spectral width of approximately 12-16 ppm is set.

-

Temperature: The experiment is usually conducted at room temperature (298 K).

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: Several hundred to several thousand scans are required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

-

Spectral Width: A spectral width of approximately 220-250 ppm is used.

Infrared (IR) Spectroscopy

Sample Preparation: For a neat sample, a single drop of liquid ketoisophorone is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor or a PerkinElmer Spectrum, is used.

Data Acquisition:

-

Spectral Range: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16 to 32 scans are co-added to obtain a high-quality spectrum.

-

Background Subtraction: A background spectrum of the empty sample compartment (or clean salt plates/ATR crystal) is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC) for separation from any impurities.

Instrumentation: An electron ionization (EI) mass spectrometer, often a quadrupole or ion trap analyzer, is used.

Data Acquisition:

-

Ionization Method: Electron Ionization (EI) is the standard method for volatile compounds like ketoisophorone.

-

Electron Energy: A standard electron energy of 70 eV is used to induce fragmentation.

-

Mass Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 40 to 200 atomic mass units.

-

Ion Source Temperature: The ion source is typically heated to 200-250 °C to ensure vaporization of the sample.

-

Detector: An electron multiplier is used to detect the ions.

Visualization of Analytical Workflows

References

The Natural Occurrence of 2,6,6-trimethyl-2-cyclohexene-1,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 2,6,6-trimethyl-2-cyclohexene-1,4-dione, a C13-norisoprenoid of significant interest due to its contribution to the aroma and flavor of various natural products. Also known as ketoisophorone or 4-oxoisophorone, this compound is a product of carotenoid degradation. This document details its presence in various plant and animal species, presents available quantitative data, outlines experimental protocols for its extraction and analysis, and illustrates its biosynthetic origin. While primarily recognized as a potent aroma compound, this guide also addresses the current understanding of its biological role.

Introduction

2,6,6-trimethyl-2-cyclohexene-1,4-dione is a cyclic ketone that plays a crucial role in the sensory profiles of several high-value natural products. Its characteristic woody, musty, and sweet tea-like aroma makes it a key component in the flavor and fragrance industry. Beyond its organoleptic properties, its origin as a degradation product of carotenoids, such as β-carotene, positions it at the intersection of plant metabolism and secondary metabolite chemistry. This guide serves as a technical resource for professionals seeking to understand and utilize this compound, providing detailed information on its natural sources, quantification, and isolation.

Natural Occurrence

2,6,6-trimethyl-2-cyclohexene-1,4-dione has been identified in a diverse range of natural sources, spanning the plant and animal kingdoms. Its presence is often associated with organisms rich in carotenoids.

Table 1: Natural Sources of 2,6,6-trimethyl-2-cyclohexene-1,4-dione

| Kingdom | Species | Common Name | Part(s) Where Found |

| Plantae | Crocus sativus | Saffron | Stigmas[1][2] |

| Camellia sinensis | Tea | Leaves[3] | |

| Artemisia judaica | Judean wormwood | Aerial parts[3] | |

| Carissa carandas | Karanda | Fruit | |

| Animalia | - | Honey | - |

| - | Cooked Shrimp | - |

The compound is a well-documented volatile component of saffron, contributing significantly to its complex aroma profile[1][2]. In tea, it is one of the many volatile compounds that define the characteristic flavor of the beverage[3].

Quantitative Data

The concentration of 2,6,6-trimethyl-2-cyclohexene-1,4-dione in natural sources can vary significantly depending on factors such as geographical origin, harvesting time, and processing methods. Quantitative data is not abundant in the literature, but some studies provide insights into its levels in saffron.

Table 2: Quantitative Data for 2,6,6-trimethyl-2-cyclohexene-1,4-dione in Saffron

| Source (Geographic Origin) | Analytical Method | Concentration Range | Notes |

| Greek Saffron | GC-MS | Part of a mixture of isophorone-related compounds | Specific concentration for 2,6,6-trimethyl-2-cyclohexene-1,4-dione was not individually reported. |

| Saffron (General) | HS-SBSE-GC/MS | A major aromatic component | Used as a marker to differentiate saffron from different geographical origins.[2] |

| Saffron-flavored Cured Ham | HS-SBSE-GC/MS | - | The compound was quantified with a good linearity (R² = 0.985), indicating it is a significant contributor to the saffron flavor profile. |

It is important to note that the quantification of volatile compounds like 2,6,6-trimethyl-2-cyclohexene-1,4-dione is challenging due to their low concentrations and potential for degradation during analysis.

Biosynthesis

2,6,6-trimethyl-2-cyclohexene-1,4-dione is not biosynthesized directly but is rather a product of the oxidative degradation of C40 carotenoids, most notably β-carotene. This degradation is an enzymatic process mediated by carotenoid cleavage dioxygenases (CCDs). These enzymes cleave the polyene chain of carotenoids at specific double bonds, leading to the formation of various smaller molecules, including C13-norisoprenoids.

The formation of 2,6,6-trimethyl-2-cyclohexene-1,4-dione from β-carotene is a multi-step process that can be initiated by the cleavage of the 9-10 and 9'-10' bonds of the β-carotene backbone.

Experimental Protocols

The isolation and analysis of 2,6,6-trimethyl-2-cyclohexene-1,4-dione from natural sources typically involve extraction of the volatile fraction followed by chromatographic separation and identification.

Extraction of Volatile Compounds

Ultrasound-Assisted Extraction (UAE) is an efficient method for extracting volatile compounds from plant matrices.

Protocol: Ultrasound-Assisted Extraction from Saffron Stigmas

-

Sample Preparation: Grind dried saffron stigmas to a fine powder.

-

Solvent: Prepare a solution of ethanol and water (e.g., 50:50 v/v).

-

Extraction:

-

Place 1 gram of the powdered saffron in a 50 mL flask.

-

Add 20 mL of the ethanol/water solvent.

-

Place the flask in an ultrasonic bath.

-

Sonicate at a frequency of 35-40 kHz for 15-30 minutes at a controlled temperature (e.g., 25°C).

-

-

Isolation:

-

Centrifuge the mixture to separate the solid residue.

-

Filter the supernatant to obtain the crude extract containing the volatile compounds.

-

-

Concentration: The extract can be concentrated under reduced pressure if necessary, being careful to minimize the loss of volatile components.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common technique for the identification and quantification of 2,6,6-trimethyl-2-cyclohexene-1,4-dione.

GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless or split, depending on the concentration of the analyte.

-

Oven Temperature Program:

-

Initial temperature: 40-60°C, hold for 2-5 minutes.

-

Ramp: Increase to 220-250°C at a rate of 3-5°C/minute.

-

Final hold: 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Identification: The compound is identified by comparing its mass spectrum and retention time with that of an authentic standard.

Biological Role and Signaling

Currently, there is limited evidence to suggest a direct role for 2,6,6-trimethyl-2-cyclohexene-1,4-dione in specific signaling pathways within the organisms in which it is found. Its primary recognized function is as a flavor and aroma compound. As a C13-norisoprenoid, it belongs to a class of compounds that can have diverse biological activities. However, further research is required to elucidate any potential signaling or physiological roles of 2,6,6-trimethyl-2-cyclohexene-1,4-dione beyond its sensory contributions.

Conclusion

2,6,6-trimethyl-2-cyclohexene-1,4-dione is a naturally occurring C13-norisoprenoid that is a key contributor to the aroma and flavor of several important natural products, most notably saffron. Its formation via the enzymatic degradation of carotenoids highlights a significant pathway in plant secondary metabolism. While methods for its extraction and analysis are established, further research is needed to fully quantify its concentration in various natural sources and to explore any potential biological activities beyond its sensory properties. This guide provides a foundational resource for researchers and professionals in the fields of natural product chemistry, food science, and drug development.

References

Ketoisophorone (CAS: 1125-21-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketoisophorone, with the CAS number 1125-21-9, is a cyclic enone that serves as a pivotal intermediate in the synthesis of a variety of valuable organic compounds.[1][2][3] Also known by its synonyms 4-Oxoisophorone and 2,6,6-trimethylcyclohex-2-ene-1,4-dione, this compound is of significant interest in the fields of flavor and fragrance, as well as in the pharmaceutical and agrochemical industries.[4][5] Notably, it is a key precursor in the industrial synthesis of carotenoids and vitamin E.[2][6] Ketoisophorone is also a naturally occurring compound, identified as a major volatile component of saffron, contributing to its characteristic aroma, and is a product of the thermal degradation of β-carotene.[7][8][9]

This technical guide provides an in-depth overview of the core properties of Ketoisophorone, including its physicochemical characteristics, spectroscopic data, synthesis methodologies, and safety information, tailored for researchers and professionals in drug development.

Physicochemical Properties

Ketoisophorone is a colorless to pale yellow liquid or solid with a characteristic odor.[1][3] Its physical state is dependent on the ambient temperature, with a melting point in the range of 26-28 °C.[10] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [6][11] |

| CAS Number | 1125-21-9 | [1] |

| IUPAC Name | 2,6,6-trimethylcyclohex-2-ene-1,4-dione | [4][6] |

| Appearance | Colorless to pale yellow liquid or solid | [1][3] |

| Melting Point | 26-28 °C | [7] |

| Boiling Point | 222 °C (at 760 mmHg) | [7] |

| Density | 1.03 g/cm³ | [7] |

| Refractive Index | 1.491 at 20 °C | [12] |

| Flash Point | > 93.3 °C (> 200 °F) | |

| Solubility | Soluble in DMSO (up to 100 mg/mL), slightly soluble in chloroform and ethyl acetate. | [2][7][11][13] |

| Vapor Pressure | 0.158 mmHg at 25 °C | [7] |

Spectroscopic Data

The structural elucidation of Ketoisophorone is supported by various spectroscopic techniques. Below is a summary of the expected spectral data.

Mass Spectrometry (MS): The electron ionization mass spectrum of Ketoisophorone is characterized by a molecular ion peak (M+) at m/z 152, corresponding to its molecular weight.[9]

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for the functional groups present. Key peaks include strong absorptions corresponding to the C=O stretching of the α,β-unsaturated ketone and the saturated ketone, as well as C=C stretching of the alkene.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides distinct signals for the different types of protons in the molecule. The vinylic proton appears as a singlet, the methylene protons adjacent to the ketone show a characteristic signal, and the methyl groups give rise to distinct singlets.

-

¹³C NMR: The carbon NMR spectrum shows resonances for all nine carbon atoms. The carbonyl carbons of the two ketone groups appear at the downfield region of the spectrum. The olefinic carbons and the quaternary carbon also have characteristic chemical shifts.

Synthesis of Ketoisophorone

Ketoisophorone can be synthesized through various chemical and biocatalytic routes. A common industrial method involves the oxidation of isophorone derivatives.

Experimental Protocol: Biocatalytic Oxidation of α-Isophorone

This protocol outlines a one-pot, two-step enzymatic process for the synthesis of Ketoisophorone from α-isophorone.[6]

Step 1: Allylic Oxidation of α-Isophorone to 4-hydroxy-α-isophorone

-

Biocatalyst: Whole cells of E. coli co-expressing a variant of the self-sufficient P450cam-RhFRed monooxygenase.

-

Reaction Medium: 50 mM sodium phosphate buffer (pH 7.2) containing 100 mM KCl.

-

Substrate: 10 mM α-Isophorone.

-

Cofactor Regeneration: 10 mg/mL glucose is added for cofactor regeneration by the E. coli metabolism.

-

Reaction Conditions: The reaction is carried out at 20 °C with a wet cell load of 200 mg/mL.

-

Monitoring: The progress of the reaction can be monitored by techniques such as GC-MS.

Step 2: Oxidation of 4-hydroxy-α-isophorone to Ketoisophorone

-

Biocatalyst: Purified alcohol dehydrogenase from Candida magnoliae (Cm-ADH10).

-

Procedure: To the supernatant from the first step, add 1 mg/mL of purified Cm-ADH10.

-

Cofactor: Add the necessary cofactor (e.g., NADP⁺).

-

Co-substrate: Add a suitable co-substrate for the alcohol dehydrogenase.

-

Incubation: Continue the incubation under appropriate conditions until the conversion to Ketoisophorone is complete.

-

Purification: The product can be extracted from the reaction mixture using an organic solvent and purified by column chromatography.

Caption: Chemical synthesis pathway of Ketoisophorone from Isophorone.

Caption: Experimental workflow for the biocatalytic synthesis of Ketoisophorone.

Applications in Research and Drug Development

Ketoisophorone is a versatile building block in organic synthesis.[1] Its primary applications are in the production of high-value chemicals.

-

Synthesis of Carotenoids and Vitamin E: It is a crucial intermediate in the industrial synthesis of various carotenoids and α-tocopherol (vitamin E).[6]

-

Flavor and Fragrance Industry: Due to its characteristic aroma, it is used as a flavoring agent in tobacco and beverages and in the blending of amber, citrus, and tobacco scents.[5][9]

-

Precursor for Chiral Compounds: The prochiral nature of Ketoisophorone makes it a valuable starting material for the synthesis of enantiomerically pure compounds through asymmetric reduction.[11] For instance, it can be converted to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone ((4R,6R)-actinol), a key intermediate for several carotenoids.[6]

Caption: Logical relationships of Ketoisophorone's properties and applications.

Safety and Handling

Ketoisophorone is classified as harmful if swallowed and may cause skin and eye irritation, as well as allergic skin reactions.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[15] Work should be conducted in a well-ventilated area or under a fume hood.[15] In case of contact with skin or eyes, the affected area should be flushed with plenty of water.[15] If swallowed, medical attention should be sought immediately.[15]

GHS Hazard Information:

-

Pictograms:

-

GHS07 (Exclamation mark)

-

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[15]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

For detailed safety information, it is recommended to consult the full Safety Data Sheet (SDS) from the supplier.

References

- 1. Ketoisophorone | prochiral compound | CAS# 1125-21-9 | InvivoChem [invivochem.com]

- 2. mdpi.com [mdpi.com]

- 3. CAS 1125-21-9: Ketoisophorone | CymitQuimica [cymitquimica.com]

- 4. Ketoisophorone | C9H12O2 | CID 62374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. foreverest.net [foreverest.net]

- 6. re.public.polimi.it [re.public.polimi.it]

- 7. 2,6,6-Trimethyl-2-cyclohexene-1,4-dione [webbook.nist.gov]

- 8. Cas 1125-21-9,2,6,6-Trimethyl-2-cyclohexene-1,4-dione | lookchem [lookchem.com]

- 9. 2,6,6-Trimethyl-2-cyclohexene-1,4-dione [webbook.nist.gov]

- 10. 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | 1125-21-9 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. ketoisophorone, 1125-21-9 [thegoodscentscompany.com]

- 13. Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C8CY02114G [pubs.rsc.org]

- 14. Ketoisophorone | TargetMol [targetmol.com]

- 15. US5874632A - Method of producing ketoisophorone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Ketoisophorone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione) in various organic solvents. Understanding the solubility of this key intermediate is crucial for its application in the synthesis of carotenoids, flavorings, and other specialty chemicals. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and visualizations to aid in understanding the underlying principles of its solubility.

Ketoisophorone: An Overview

Ketoisophorone is a cyclic dione that serves as a versatile building block in organic synthesis. Its physical state at ambient temperature can be a light yellow to yellow liquid or a low-melting solid, with a melting point in the range of 26-28 °C[1]. The solubility of ketoisophorone in different organic solvents is a critical parameter for reaction kinetics, purification processes, and formulation development.

Solubility of Ketoisophorone

The solubility of a compound is influenced by the physicochemical properties of both the solute (ketoisophorone) and the solvent. The principle of "like dissolves like" is a fundamental concept governing solubility, where substances with similar polarities and intermolecular forces tend to be miscible.

The following table summarizes the available solubility data for ketoisophorone in various organic solvents. It is important to note that while some quantitative data is available, much of the information is qualitative. To provide a more comprehensive guide, solubility has also been estimated using Hansen Solubility Parameters (HSP). The HSP distance (Ra) between ketoisophorone and a solvent is a measure of their similarity; a smaller Ra value suggests higher solubility.

| Solvent | Chemical Class | Quantitative Solubility (at 25 °C unless specified) | Qualitative Solubility | Hansen Solubility Parameter (HSP) Distance (Ra) | Predicted Solubility (based on HSP) |

| Methanol | Polar Protic | Data not available | Soluble | 11.2 | High |

| Ethanol | Polar Protic | Data not available | Soluble[2] | 9.7 | High |

| Acetone | Polar Aprotic | Data not available | Likely Soluble | 5.1 | Very High |

| Ethyl Acetate | Polar Aprotic | Data not available | Slightly Soluble[3] | 4.6 | Very High |

| Toluene | Nonpolar Aromatic | Data not available | Likely Soluble | 8.3 | Moderate |

| Heptane | Nonpolar Aliphatic | Data not available | Likely Insoluble | 11.1 | Low |

| Chloroform | Halogenated | Data not available | Slightly Soluble[3] | 7.1 | High |

| DMSO | Polar Aprotic | ~100 mg/mL[1][4] | Soluble | 8.9 | High |

Disclaimer: The predicted solubility based on HSP is a theoretical estimation and should be confirmed by experimental validation.

Hansen Solubility Parameters are a useful tool for predicting the solubility of a material in a given solvent. They are based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).

The HSP values for ketoisophorone are:

-

δD (Dispersion): 17.5 MPa½

-

δP (Polar): 8.0 MPa½

-

δH (Hydrogen Bonding): 6.0 MPa½

The following diagram illustrates the concept of HSP in predicting solubility.

Caption: Logical relationship of solubility based on Hansen Solubility Parameters.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of ketoisophorone in an organic solvent using the widely accepted shake-flask method[3].

-

Ketoisophorone (solid, >98% purity)

-

Organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

The workflow for the shake-flask method is depicted in the following diagram.

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid ketoisophorone to a glass vial. The excess should be sufficient to ensure that a saturated solution is formed and that solid remains after equilibration.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly with a PTFE-lined cap.

-

-

Equilibration:

-

Place the vial in a constant temperature orbital shaker or on a magnetic stirrer.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24 to 72 hours). The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vial to ensure complete separation of the undissolved solid from the supernatant.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Attach a 0.45 µm syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of ketoisophorone of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC or GC.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determine the concentration of ketoisophorone in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Conclusion

This technical guide provides a summary of the known and predicted solubility of ketoisophorone in a range of organic solvents. While quantitative experimental data is limited, the provided information, including the detailed experimental protocol, offers a solid foundation for researchers, scientists, and drug development professionals working with this compound. The application of Hansen Solubility Parameters serves as a valuable predictive tool to guide solvent selection in the absence of empirical data. It is recommended that the predicted solubilities be confirmed experimentally using the detailed shake-flask method provided.

References

An In-depth Technical Guide to the Thermal Degradation Products of Beta-Carotene, Including Ketoisophorone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation of beta-carotene, with a specific focus on the formation of ketoisophorone and other significant degradation products. The guide details the chemical transformations that occur, presents quantitative data on product formation, outlines detailed experimental protocols for analysis, and explores the biological implications of these degradation products, including their effects on cellular signaling pathways.

Introduction to Beta-Carotene and its Thermal Degradation

Beta-carotene, a prominent member of the carotenoid family, is a tetraterpenoid synthesized by plants and microorganisms. Its extended system of conjugated double bonds is responsible for its characteristic orange color and its potent antioxidant properties. However, this same chemical feature renders it susceptible to degradation under various conditions, including exposure to heat, light, and oxygen.

Thermal processing of foods and the extraction of bioactive compounds often involve high temperatures, which can induce significant degradation of beta-carotene. This degradation is a complex process involving isomerization, oxidation, and fragmentation, leading to a diverse array of smaller molecules. These degradation products can impact the color, flavor, and nutritional quality of food products. Furthermore, some of these compounds, such as β-ionone and ketoisophorone, are biologically active and can influence cellular processes, making them a subject of interest in pharmacology and toxicology.

Major Thermal Degradation Products of Beta-Carotene

The thermal degradation of beta-carotene gives rise to a wide range of products. The specific products formed and their relative yields depend on factors such as temperature, heating duration, and the presence of oxygen. The main categories of degradation products include:

-

Isomers: Heat can induce the conversion of the all-trans isomer of beta-carotene to its cis isomers, such as 9-cis, 13-cis, and 15-cis-β-carotene.[1]

-

Epoxides: Oxidation can lead to the formation of epoxides, with 5,6-epoxy-β-carotene and 5,8-epoxy-β-carotene being common examples.

-

Apocarotenoids: Cleavage of the polyene chain results in the formation of apocarotenoids, which are shorter-chain molecules. This class includes apocarotenals (e.g., β-apo-8'-carotenal, β-apo-10'-carotenal, β-apo-12'-carotenal) and apocarotenones. Thermal degradation can yield apocarotenoids that account for up to 5% of the initial beta-carotene content.[2]

-

Short-Chain Volatile Compounds: Further fragmentation leads to the formation of volatile and semi-volatile compounds that contribute to the aroma and flavor of heated carotenoid-containing products. Notable examples include β-ionone, dihydroactinidiolide, and ketoisophorone.

Ketoisophorone: A Key Thermal Degradation Product

Ketoisophorone (2,6,6-trimethyl-2-cyclohexene-1,4-dione) is a cyclic ketone that has been identified as a thermal degradation product of beta-carotene in aqueous suspensions. It is also a major ingredient of saffron spice. Its formation from beta-carotene involves oxidative cleavage and cyclization of the terminal ring group.

Quantitative Data on Thermal Degradation Products

The following tables summarize quantitative data on the formation of various beta-carotene degradation products under different thermal conditions. It is important to note that the yields can be highly dependent on the specific experimental matrix and conditions.

| Degradation Product | Thermal Conditions | Matrix/System | Yield/Concentration | Reference |

| Dihydroactinidiolide | Not specified | Commercial β-carotene | 61.21% | [3] |

| β-Ionone | Not specified | Commercial β-carotene | 9.60% | [3] |

| β-Ionone | 140°C for 2 hours (20 L/h air flow) | Crude Palm Oil Carotenes | 0.44 mg/L | [4][5] |

| Apocarotenoids (total) | Various heat treatments | Not specified | ~5% of initial β-carotene | [2] |

| all-trans-β-carotene | 75°C for 20 min | Sweet Potato | 77% retention | [1] |

| all-trans-β-carotene | 95°C for 10 min | Sweet Potato | Minimized degradation | [1] |

| β-carotene degradation | 140°C for 4 hours | Crude carotene extract from carrot | >80% degradation | [6] |

Experimental Protocols

This section provides detailed methodologies for the thermal degradation of beta-carotene and the subsequent analysis of its degradation products.

Sample Preparation and Thermal Degradation

Objective: To induce thermal degradation of beta-carotene under controlled conditions.

Materials:

-

Crystalline beta-carotene or a beta-carotene-rich extract (e.g., from crude palm oil or carrots).

-

A suitable solvent or matrix (e.g., glycerol, vegetable oil, or an aqueous suspension).

-

Heating apparatus with precise temperature control (e.g., heating block, oven, or a Rancimat system).

-

Source of inert gas (e.g., nitrogen) and/or an air/oxygen supply with a flow meter.

-

Reaction vessels (e.g., sealed glass tubes or flasks).

Procedure:

-

Prepare a solution or suspension of beta-carotene in the chosen matrix at a known concentration.

-

Transfer a defined volume of the sample into the reaction vessels.

-

For anaerobic conditions, purge the vessels with nitrogen gas before sealing. For aerobic conditions, ensure a controlled supply of air or oxygen.

-

Place the reaction vessels in the pre-heated apparatus set to the desired temperature (e.g., 120°C, 140°C, 150°C, or 210°C).

-

Heat the samples for a specific duration (e.g., ranging from minutes to several hours).

-

At the end of the heating period, rapidly cool the samples to quench the reaction.

-

Store the samples under inert gas and protected from light until analysis.

Analysis of Non-Volatile Degradation Products by HPLC-DAD

Objective: To separate, identify, and quantify non-volatile degradation products such as isomers, epoxides, and apocarotenals.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

-

Reversed-phase C18 or C30 column (e.g., 250 mm x 4.6 mm, 5 µm).

Reagents:

-

HPLC-grade solvents: Methanol, acetonitrile, methyl tert-butyl ether (MTBE).

-

Standards of beta-carotene isomers and apocarotenoids for identification and quantification.

Chromatographic Conditions (Example):

-

Mobile Phase A: Methanol

-

Mobile Phase B: Methyl tert-butyl ether (MTBE)

-

Gradient Elution: A linear gradient from 95:5 (A:B) to 70:30 over 30 minutes, followed by a gradient to 50:50 over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 450 nm (with monitoring of the full UV-Vis spectrum from 200-600 nm).

Sample Preparation for HPLC:

-

Extract the degradation products from the reaction matrix using a suitable organic solvent (e.g., hexane or a mixture of hexane and acetone).

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Analysis of Volatile Degradation Products by GC-MS

Objective: To identify and quantify volatile and semi-volatile degradation products like ketoisophorone, β-ionone, and dihydroactinidiolide.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Capillary column suitable for the analysis of volatile compounds (e.g., DB-5MS or PE-5HT, 30 m x 0.25 mm x 0.25 µm).

GC-MS Conditions (Example):

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp to 310°C at a rate of 4°C/min.

-

Hold at 310°C for 6 minutes.[7]

-

-

MS Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-600.

Sample Preparation for GC-MS:

-

Headspace Analysis: For highly volatile compounds, static or dynamic headspace sampling can be employed directly from the heated reaction mixture.

-

Solvent Extraction: Extract the degradation mixture with a volatile solvent (e.g., dichloromethane or hexane). Concentrate the extract carefully and inject a small volume into the GC.

Visualization of Pathways and Workflows

Thermal Degradation Pathway of Beta-Carotene

References

- 1. Kinetics of thermal degradation of carotenoids related to potential of mixture of wheat, cassava and sweet potato flours in baking products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. APOCAROTENOIDS: EMERGING ROLES IN MAMMALS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. GC-MS Analysis of β-Carotene Ethenolysis Products and their Synthesis as Potentially Active Vitamin A Analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanisms Involving Ketoisophorone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione) is a pivotal intermediate in the synthesis of a wide array of valuable compounds, including carotenoids, vitamins (such as Vitamin E), and various flavoring agents. Its unique structural features, characterized by an α,β-unsaturated ketone system and a second carbonyl group, render it susceptible to a variety of chemical transformations. This technical guide provides a comprehensive overview of the core reaction mechanisms involving ketoisophorone, with a focus on its synthesis, hydrogenation, Michael additions, and Grignard reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate a deeper understanding and practical application of its chemistry in research and development settings.

Synthesis of Ketoisophorone

The primary industrial route to ketoisophorone involves the oxidation of isophorone isomers. Both chemical and biocatalytic methods have been developed, each with distinct advantages and limitations.

Chemical Synthesis via Oxidation

The most common chemical synthesis involves the oxidation of β-isophorone (3,5,5-trimethylcyclohex-3-en-1-one) using molecular oxygen in the presence of a metal catalyst. This process is often preferred over the direct oxidation of the more readily available α-isophorone due to issues with selectivity in the latter.

Reaction Pathway: Oxidation of β-Isophorone to Ketoisophorone

Caption: Oxidation of β-Isophorone.

Experimental Protocol: Oxidation of β-Isophorone with a Manganese Catalyst

A representative procedure for the oxidation of β-isophorone is as follows:

-

A mixture of β-isophorone (e.g., 1 part by weight), a solvent such as pyridine (e.g., 0-2 parts by weight), an organic base (e.g., 0.002-2 parts by weight), and a catalyst (e.g., a manganese-salen complex, 0.0001-0.05 parts by weight) is charged into a reaction vessel.

-

Sufficient oxygen is introduced into the reactor, and the pressure is increased to 0-1 MPa.

-

The reaction mixture is maintained at a temperature between 20-100°C for 1-8 hours.

-

Upon completion, the ketoisophorone is isolated and purified, typically by distillation.

Quantitative Data: Comparison of Catalysts for β-Isophorone Oxidation

| Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |

| Manganese acetate | Pyridine | 60 | 1.5 | 100 | 85 | |

| Cobalt acetate | Pyridine | 70 | 2 | 93 | 68 | |

| Vanadium acetylacetonate | Pyridine | 70 | 3.5 | 100 | 91 | |

| Lead acetate | Pyridine | 70 | 2 | 45 | 76 | |

| Iron(III) acetylacetonate | Pyridine/DMF | 55 | - | - | - | |

| Copper-Schiff base | Inert Solvent | 20-100 | 1-8 | High | High | [1] |

Biocatalytic Synthesis

Biocatalytic routes offer a greener alternative to chemical synthesis, often proceeding with high selectivity under mild conditions. A notable example is the one-pot double oxidation of α-isophorone to ketoisophorone.

Reaction Pathway: Biocatalytic Synthesis from α-Isophorone

Caption: Biocatalytic synthesis of Ketoisophorone.

Experimental Protocol: One-Pot Biocatalytic Double Oxidation

This process typically involves two enzymatic steps:

-

Step 1: Allylic Oxidation: A self-sufficient P450 monooxygenase variant (e.g., P450cam-RhFRed) catalyzes the regio- and enantioselective allylic oxidation of α-isophorone to 4-hydroxy-α-isophorone.

-

Step 2: Oxidation: An alcohol dehydrogenase (ADH), such as Cm-ADH10 from Candida magnoliae, oxidizes the intermediate 4-hydroxy-α-isophorone to ketoisophorone.

This can be performed as a one-pot, two-step process or as a cascade reaction using designer cells co-expressing both enzymes, achieving productivities of up to 1.4 g L⁻¹ d⁻¹.[2]

Hydrogenation of Ketoisophorone

The hydrogenation of ketoisophorone is a critical reaction for the synthesis of valuable chiral building blocks. The reaction can be directed to selectively reduce either the carbon-carbon double bond or one of the carbonyl groups, depending on the catalyst and reaction conditions.

Selective C=C Double Bond Hydrogenation

The selective hydrogenation of the C=C double bond of ketoisophorone yields 2,2,6-trimethylcyclohexane-1,4-dione, a precursor for various pharmaceuticals and fragrances.

Reaction Pathway: Selective C=C Hydrogenation

Caption: Selective C=C hydrogenation of Ketoisophorone.

Experimental Protocol: Catalytic Hydrogenation of Isophorone (as a model)

-

A stainless steel batch reactor is charged with isophorone (1.16 g), a catalyst (0.05 g, e.g., Raney® Ni), and a solvent (e.g., 10 mL THF).

-

The reactor is purged with nitrogen three times.

-

The mixture is stirred at a desired temperature (e.g., 298 K) under hydrogen pressure (e.g., 2.0 MPa) for a specified time (e.g., 1 hour).

-

After the reaction, the reactor is quenched with ice, and the product is isolated.

Quantitative Data: Selective Hydrogenation of Isophorone

| Catalyst | Solvent | Temperature (K) | Time (h) | Conversion (%) | Yield of TMCH (%) | Reference |

| Raney® Ni | THF | 298 | 1 | 100 | 98.1 | [3] |

| Pd/C | THF | 298 | 1 | ~100 | ~99 | [3] |

| Pt/C | THF | 298 | 1 | ~95 | ~90 | [3] |

| Ru/C | THF | 298 | 1 | ~98 | ~95 | [3] |

| NiC Composite | Ethyl Acetate | 383 | 0.5 | 27 | 97 | [4] |

TMCH: 3,3,5-Trimethylcyclohexanone

Biocatalytic Reduction for Chiral Alcohols

Enzymatic reduction of ketoisophorone allows for the stereoselective synthesis of chiral hydroxy ketones, which are important precursors for carotenoids.

Reaction Pathway: Two-Step Biocatalytic Asymmetric Reduction

Caption: Biocatalytic synthesis of (4R,6R)-Actinol.

This two-step enzymatic process yields (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone with high enantiomeric excess (94% ee).[2]

Michael Addition Reactions

As an α,β-unsaturated ketone, ketoisophorone is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles (Michael donors). This reaction is a powerful tool for carbon-carbon bond formation.

General Mechanism: Michael Addition to Ketoisophorone

Caption: Michael Addition to Ketoisophorone.

Experimental Protocol: Michael Addition of Diethyl Malonate to an α,β-Unsaturated Ketone (as a model)

-

To a round-bottom flask, add the α,β-unsaturated ketone (1 molar equiv.), diethyl malonate (1 molar equiv.), and a suitable solvent (e.g., 95% ethanol).

-

Add a catalytic amount of a base (e.g., sodium hydroxide).

-

The mixture is stirred and may be heated under reflux for a specified time (e.g., 1 hour).

-

After cooling, the reaction mixture is poured onto ice to induce crystallization.

-

The solid product is collected by vacuum filtration, washed, and dried.

Grignard Reactions

The carbonyl groups of ketoisophorone can react with Grignard reagents (organomagnesium halides) to form alcohols. Due to the presence of two carbonyl groups and an α,β-unsaturated system, the reaction can be complex, potentially leading to 1,2-addition to either carbonyl or 1,4-conjugate addition. The outcome is highly dependent on the Grignard reagent, steric hindrance, and reaction conditions.

General Mechanism: Grignard Reaction with Ketoisophorone

Caption: Grignard reaction with Ketoisophorone.

Experimental Protocol: General Procedure for Grignard Reaction

-

A solution of the Grignard reagent in a dry ether solvent (e.g., diethyl ether or THF) is prepared.

-

The ketoisophorone, dissolved in a dry ether solvent, is added dropwise to the Grignard reagent solution at a controlled temperature (often cooled in an ice bath).

-

The reaction mixture is stirred for a specified period.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute acid.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the alcohol product, which may then be purified by chromatography or distillation.

Spectroscopic Data of Ketoisophorone

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the vinyl proton, the methylene protons, and the methyl groups. The exact chemical shifts and coupling constants are dependent on the solvent used. |

| ¹³C NMR | Resonances for the two carbonyl carbons, the two olefinic carbons, the quaternary carbon, the methylene carbon, and the three methyl carbons. |

| FTIR | Strong absorption bands characteristic of the C=O stretching of the α,β-unsaturated ketone and the saturated ketone. A band for the C=C stretching is also present. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns, including α-cleavage adjacent to the carbonyl groups and McLafferty rearrangement if a γ-hydrogen is available. |

Applications in Drug Development and Synthesis

Ketoisophorone's reactivity makes it a valuable precursor in the synthesis of complex molecules with pharmaceutical applications. Its role as a key intermediate in the synthesis of Vitamin E (α-tocopherol) and various carotenoids highlights its importance. The chiral alcohols derived from its stereoselective reduction are crucial building blocks for the synthesis of bioactive natural products.

Conclusion

Ketoisophorone is a versatile and important molecule in organic synthesis. A thorough understanding of its reaction mechanisms, including its synthesis via oxidation, and its subsequent transformations through hydrogenation, Michael additions, and Grignard reactions, is essential for its effective utilization in research, development, and industrial applications. The choice between chemical and biocatalytic methods for its synthesis and modification allows for a tailored approach to producing high-value compounds with desired stereochemistry and purity. This guide provides a foundational understanding for scientists and researchers to explore and expand upon the rich chemistry of ketoisophorone.

References

- 1. upcommons.upc.edu [upcommons.upc.edu]

- 2. Process for selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungical peroxygenases | DIGITAL.CSIC [digital.csic.es]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Supply of precursors for carotenoid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Core: A Technical Guide to Key Intermediates in Carotenoid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the critical intermediates that form the backbone of the carotenoid biosynthesis pathway. Carotenoids, a diverse group of isoprenoid pigments, play indispensable roles in photosynthesis, photoprotection, and as precursors to vital signaling molecules, including abscisic acid and strigolactones. Furthermore, their potent antioxidant properties and provitamin A activity in humans underscore their significance in nutrition and disease prevention, making them a focal point for research and development in the pharmaceutical and nutraceutical industries. This document provides a detailed exploration of the core intermediates, quantitative data on their occurrence, comprehensive experimental protocols for their analysis, and visual representations of the intricate biochemical pathways.

The Carotenoid Biosynthetic Pathway: A Stepwise Journey

The synthesis of carotenoids is a highly regulated and compartmentalized process occurring within the plastids of plant cells and in some non-photosynthetic organisms. The pathway can be broadly divided into four key stages:

-

Formation of the C5 Isoprenoid Precursors: The journey begins with the synthesis of the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants and most bacteria, this occurs via the methylerythritol 4-phosphate (MEP) pathway.

-

Assembly of the C20 Precursor: Geranylgeranyl diphosphate (GGPP), a 20-carbon molecule, is formed through the sequential condensation of three molecules of IPP with one molecule of DMAPP, a reaction catalyzed by GGPP synthase.[1] GGPP stands as a critical branching point, serving as a precursor not only for carotenoids but also for chlorophylls, gibberellins, and other essential isoprenoids.[2][3]

-

The First Committed Step: Phytoene Synthesis: The formation of phytoene, a colorless 40-carbon molecule, marks the first irreversible step unique to carotenoid biosynthesis.[4] This reaction involves the head-to-head condensation of two molecules of GGPP and is catalyzed by the enzyme phytoene synthase (PSY), a major rate-limiting enzyme in the pathway.[5][6]

-

Desaturation, Isomerization, Cyclization, and Oxygenation: A series of subsequent enzymatic reactions transform phytoene into the vast array of colorful carotenoids. These modifications include:

-

Desaturation and Isomerization: A sequence of desaturation and isomerization steps, catalyzed by enzymes such as phytoene desaturase (PDS), ζ-carotene desaturase (ZDS), and carotenoid isomerase (CRTISO), introduces conjugated double bonds into the phytoene backbone, leading to the formation of the red-colored lycopene.[7]

-

Cyclization: Lycopene represents a crucial branch point in the pathway.[8] The cyclization of lycopene, catalyzed by lycopene ε-cyclase (LCYE) and lycopene β-cyclase (LCYB), leads to the formation of α-carotene (containing one β-ring and one ε-ring) and β-carotene (containing two β-rings), respectively.[9]

-

Oxygenation (Hydroxylation and Epoxidation): The final stage of the pathway involves the introduction of oxygen-containing functional groups to the carotene rings, resulting in the formation of xanthophylls. Key enzymes in this process include β-carotene hydroxylase and zeaxanthin epoxidase, which convert β-carotene into zeaxanthin and subsequently into violaxanthin. Lutein is similarly formed from α-carotene.

-

Key Intermediates: Quantitative Overview

The concentration of carotenoid intermediates can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following tables summarize representative quantitative data for key intermediates.

Table 1: Concentration of Early Carotenoid Precursors

| Intermediate | Organism/Tissue | Concentration | Reference |

| Geranylgeranyl Diphosphate (GGPP) | Tomato (Solanum lycopersicum) fruit | Varies with developmental stage | [10] |

| Phytoene (PE) | Tomato (Solanum lycopersicum) fruit (fresh) | 1.9 mg/100 g | [11] |

| Phytoene (PE) | Carrot (Daucus carota) | 7.3 mg/100 g | [12] |

| Phytofluene (PF) | Tomato (Solanum lycopersicum) fruit (fresh) | 0.8 mg/100 g | [11] |

| Phytofluene (PF) | Carrot (Daucus carota) | 1.7 mg/100 g | [12] |

Table 2: Concentration of Key Carotenoid Intermediates in Tomato and Carrot

| Intermediate | Organism/Tissue | Concentration Range (µg/g fresh weight) | Reference |

| Lycopene | Tomato (Industrial varieties) | 41.87 - 84.65 | [13][14] |

| β-Carotene | Tomato (Industrial varieties) | 0.89 - 1.50 | [13][14] |

| β-Carotene | Carrot | 41.06 | [15] |

| Total Carotenoids | Tomato (Industrial varieties) | 53.22 - 112.60 | [13][14] |

| Total Carotenoids | Carrot (edible portion) | 60 - 548 | [16] |

Table 3: Concentration of Xanthophylls in Chinese Cabbage

| Intermediate | Tissue | Concentration (µg/g) | Reference |

| Lutein | Flowers | 13.85 | [17] |

| Lutein | Old Leaves | 9.6 | [17] |

| Lutein | Young Leaves | 8.21 | [17] |

| Violaxanthin | Flowers | 13.85 | [17] |

| Violaxanthin | Old Leaves | 9.6 | [17] |

| Violaxanthin | Young Leaves | 8.21 | [17] |

| Zeaxanthin | Flowers, Leaves | Trace amounts | [17] |

Experimental Protocols

Accurate quantification and characterization of carotenoid intermediates are crucial for understanding their biosynthesis and biological functions. The following sections provide detailed methodologies for key experiments.

Protocol 1: Extraction and Quantification of Carotenoids by HPLC

This protocol is a generalized procedure for the extraction and analysis of major carotenoids from plant tissues. Modifications may be necessary depending on the specific matrix and target analytes.

1. Sample Preparation:

-

Freeze-dry the plant material to remove water.

-

Grind the dried tissue into a fine powder using a mortar and pestle or a grinder.

2. Extraction:

-

Weigh approximately 100 mg of the powdered sample into a centrifuge tube.

-

Add 1 mL of a suitable extraction solvent (e.g., acetone, ethanol, or a mixture of hexane:acetone:ethanol). The choice of solvent depends on the polarity of the target carotenoids.[18]

-

Vortex the mixture vigorously for 1 minute.

-

Sonicate the sample for 10 minutes in a sonication bath.

-

Centrifuge the mixture at 10,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction process with the pellet two more times to ensure complete extraction.

-

Pool the supernatants.

3. Saponification (Optional, for removing chlorophyll and lipids):

-

To the pooled extract, add an equal volume of 10% (w/v) methanolic potassium hydroxide.

-

Incubate the mixture in the dark at room temperature for 1-2 hours with occasional shaking.[18]

-

Add an equal volume of deionized water and an equal volume of a nonpolar solvent (e.g., hexane or diethyl ether).

-

Vortex and centrifuge to separate the phases.

-

Collect the upper organic phase containing the carotenoids.

-

Repeat the partitioning step twice more.

-

Wash the pooled organic phase with deionized water to remove residual alkali.

4. HPLC Analysis: